2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide
Description
Properties
Molecular Formula |
C15H23N3O2S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H23N3O2S2/c1-3-5-9-18(10-6-4-2)22(19,20)12-7-8-13-14(11-12)21-15(16)17-13/h7-8,11H,3-6,9-10H2,1-2H3,(H2,16,17) |
InChI Key |
QLVGHUICOMKZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Sulfonation with Chlorosulfonic Acid
The benzothiazole core is treated with chlorosulfonic acid at controlled temperatures (0–5°C) to avoid over-sulfonation. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the 6-position due to electronic and steric factors. The resulting 1,3-benzothiazole-6-sulfonyl chloride is isolated by precipitation in ice water and purified via recrystallization from non-polar solvents like n-hexane.
Amination of the Sulfonyl Chloride
The sulfonyl chloride intermediate is reacted with ammonia or ammonium hydroxide to introduce the primary amine group. This step is typically conducted in anhydrous dimethylformamide (DMF) with triethylamine as a base to neutralize HCl byproducts. The product, 2-amino-1,3-benzothiazole-6-sulfonic acid , is obtained in yields exceeding 70% after aqueous workup.
N,N-Dibutylation of the Sulfonamide
Alkylation with Dibutyl Halides
The primary sulfonamide undergoes N,N-dibutylation using dibutyl bromide or dibutyl iodide in the presence of a strong base such as potassium carbonate. This reaction is carried out in polar aprotic solvents like acetonitrile or DMF at elevated temperatures (80–100°C). Patent data suggest that a molar ratio of 1:1.1 (sulfonamide to alkylating agent) optimizes yield while minimizing side products.
Example Procedure
A mixture of 2-amino-1,3-benzothiazole-6-sulfonic acid (1.0 equiv), dibutyl bromide (1.1 equiv), and K₂CO₃ (1.3 equiv) in DMF is stirred at 85°C for 24 hours. The crude product is precipitated in ice water, filtered, and recrystallized from ethanol to yield 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide .
Reductive Amination Alternative
An alternative route involves reductive amination of 2-amino-1,3-benzothiazole-6-sulfonic acid with butyraldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers better stereochemical control but requires stringent pH management (pH 4–6).
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Structural confirmation relies on spectral data:
-
FT-IR : Sulfonamide S=O stretches at 1160–1120 cm⁻¹ and 1360–1340 cm⁻¹.
-
¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), butyl CH₂ groups (δ 1.2–1.6 ppm), and NH₂ (δ 5.8–6.2 ppm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Alkylation (DMF/K₂CO₃) | 77.9 | 98.5 | 24 h | Scalability |
| Reductive Amination | 65.2 | 97.8 | 48 h | Stereoselectivity |
Industrial-Scale Considerations
Patent filings highlight the suitability of the alkylation route for large-scale production due to its simplicity and use of cost-effective reagents. Critical parameters for scalability include:
-
Solvent Choice : DMF enables high solubility but requires recycling systems to mitigate costs.
-
Temperature Control : Exothermic reactions necessitate jacketed reactors to maintain ≤100°C.
-
Byproduct Management : Triethylamine hydrochloride is filtered and neutralized for disposal.
Challenges and Optimization
Chemical Reactions Analysis
N-Alkylation Reactions
The amino group undergoes alkylation with alkyl halides or epoxides under basic conditions. This reaction modifies the compound’s steric and electronic properties, influencing biological activity.
Mechanistic Insight : Alkylation proceeds via nucleophilic substitution (SN₂), where the amino group attacks the electrophilic carbon of the alkylating agent . Steric hindrance from dibutyl groups slows reaction kinetics compared to unsubstituted analogs.
Sulfonamide Hydrolysis
The sulfonamide group can be hydrolyzed under acidic or basic conditions, yielding sulfonic acids or amines.
Kinetic Note : Hydrolysis rates are pH-dependent, with acidic conditions favoring sulfonic acid formation and basic conditions cleaving the S–N bond.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, enhancing structural complexity for drug discovery.
Mechanism : Cyclization involves dehydration and nucleophilic attack, often catalyzed by Brønsted or Lewis acids .
Aromatic Electrophilic Substitution
The benzothiazole ring undergoes nitration, sulfonation, or halogenation at the C4 position due to electron-donating amino group effects.
Regioselectivity : The amino group directs electrophiles to the para position relative to the sulfonamide group.
Heterocycle Formation via Condensation
The amino group participates in Schiff base or Knoevenagel condensation reactions.
Key Insight : Microwave irradiation significantly accelerates reaction rates compared to conventional heating .
Oxidation and Reduction
Functional group transformations alter redox properties for tailored applications.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Research has shown that 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide exhibits significant antibacterial activity. In vitro studies demonstrated minimum inhibitory concentrations (MIC) effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 25 μM. Time-kill experiments indicated both bacteriostatic and bactericidal properties depending on concentration, highlighting its potential as an antibacterial agent .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. Structural analogs of benzothiazole derivatives have shown enhanced activity against cancer cell lines. Modifications at the 6-position of the benzothiazole framework have been particularly effective, with some derivatives exhibiting significant cytotoxicity against various tumor types .
Anticonvulsant Effects
In behavioral studies using animal models, compounds similar to this one have demonstrated anticonvulsant effects by enhancing GABAergic transmission. These findings suggest potential applications in the treatment of epilepsy and other seizure disorders .
Biological Research
Enzyme Interaction Studies
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide serves as a valuable probe for studying enzyme interactions and protein binding. Its sulfonamide group allows it to inhibit specific enzymes by mimicking natural substrates, which can lead to various biological effects .
Carbonic Anhydrase Inhibition
The compound has been investigated for its ability to inhibit carbonic anhydrase isoforms. This inhibition is relevant for therapeutic applications in conditions such as glaucoma and edema, where modulation of carbonic anhydrase activity can be beneficial. Specific binding affinities have been noted, suggesting potential for isoform-selective inhibition .
Industrial Applications
Synthesis of Dyes and Pigments
In industrial chemistry, 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide is utilized as an intermediate in the synthesis of dyes and pigments. Its chemical structure allows for the development of various substituted benzothiazole derivatives that can be applied in different industrial processes .
Case Studies and Experimental Findings
| Study Focus | Findings |
|---|---|
| Antibacterial Efficacy | Demonstrated MIC values ≤ 25 μM against S. aureus; significant reduction in CFUs over time . |
| Anti-tubercular Activity | Some derivatives showed promising results against M. tuberculosis, warranting further exploration . |
| Carbonic Anhydrase Inhibition | Specific binding affinities noted; potential therapeutic applications in glaucoma treatment . |
Mechanism of Action
The mechanism of action of 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the amino and butyl groups can enhance the binding affinity and specificity.
The pathways involved in the compound’s mechanism of action depend on the specific biological target. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer research, the compound may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Substituent Analysis and Functional Group Variations
The following table summarizes key structural differences between 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide and related compounds from the evidence:
Key Observations:
- Sulfonamide vs. This may improve solubility but reduce membrane permeability .
- N,N-Dibutyl Modification: The dibutyl chains on the sulfonamide nitrogen distinguish it from simpler alkyl or aryl substituents in analogs.
- Electron-Withdrawing Groups: Compounds like the trifluoromethyl (EP3348550A1) or fluoro () derivatives exhibit stronger electron-withdrawing effects, which could influence aromatic ring reactivity or metabolic stability compared to the amino group in the target compound.
Pharmacological and Physicochemical Hypotheses
Solubility and Bioavailability
- The sulfonamide group in the target compound may confer higher aqueous solubility than analogs with non-polar groups (e.g., trifluoromethyl or benzamide). However, the dibutyl chains could counteract this by increasing logP values.
Enzyme Binding and Selectivity
- Sulfonamides are known to interact with carbonic anhydrases or bacterial dihydropteroate synthases. The dibutyl chains might sterically hinder binding to smaller active sites compared to less bulky analogs like the 4-sulfonylbenzamide derivative () .
Metabolic Stability
- The amino group at position 2 in the target compound could serve as a site for glucuronidation or oxidation, whereas trifluoromethyl or fluoro substituents (EP3348550A1, ) are typically resistant to metabolic modification .
Q & A
Q. How can interdisciplinary approaches (e.g., materials science, AI) advance applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
